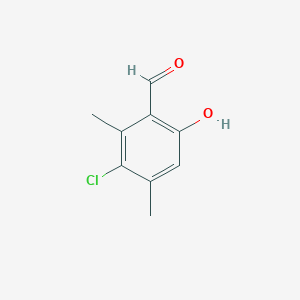
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde
説明
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 . The compound’s structure includes a benzene ring substituted with chlorine, hydroxyl, and methyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.62 g/mol . It’s a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 37.3 Ų .科学的研究の応用
1. Atmospheric Chemistry and Environmental Impact
Research on dimethylbenzaldehydes, closely related to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde, includes studies on their reaction rates with hydroxyl radicals. Clifford and Wenger (2006) investigated the rate coefficients for these reactions, providing insight into atmospheric chemistry and potential environmental impacts (Clifford & Wenger, 2006).
2. NMR Spectroscopy and Molecular Structure Analysis
The NMR spectroscopy of substituted benzaldehydes, including those similar to this compound, offers insights into molecular structure. Kowalewski and Kowalewski (1965) provided detailed analysis on long-range spin-spin couplings in such compounds (Kowalewski & Kowalewski, 1965).
3. Synthetic Chemistry and Pharmaceutical Applications
In synthetic chemistry, substituted hydroxybenzaldehydes, like this compound, are crucial for pharmaceutical and perfume industries. Boldron et al. (2005) discussed copper-mediated selective oxidation of aromatic methyl groups, highlighting the significance of such compounds in drug preparation (Boldron et al., 2005).
4. Gas Chromatography and Chemical Analysis
Studies by Korhonen and Knuutinen (1984) on chlorinated 4-hydroxybenzaldehydes, closely related to the compound , involved gas chromatography for chemical analysis, which is essential for understanding the behavior of such compounds (Korhonen & Knuutinen, 1984).
5. Natural Product Chemistry and Biological Study
Natural products research often includes the study of benzaldehyde derivatives. Shao et al. (2009) isolated similar compounds from mangrove fungi, suggesting potential biological and medicinal applications (Shao et al., 2009).
6. Spectroscopic Studies for Force Constant Transferability
Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including compounds similar to this compound. This research provides valuable information on the transferability of force constants in spectroscopic studies (Rao & Rao, 2002).
Safety and Hazards
The compound has been associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLQPJNVDGFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391566 | |
| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81322-67-0 | |
| Record name | 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81322-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




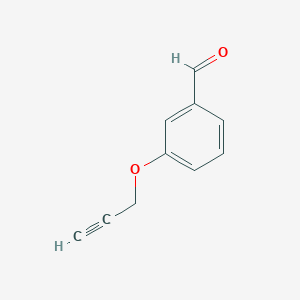
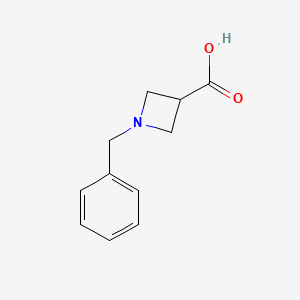
![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)
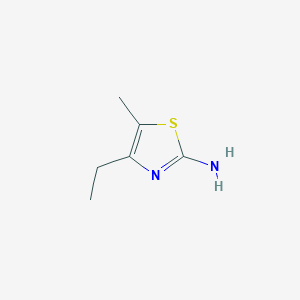
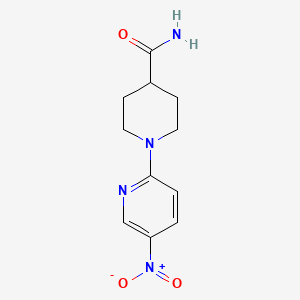
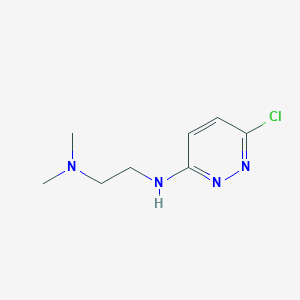
![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)
![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)

